N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-difluorobenzene-1-sulfonamide
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Overview
Description
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-difluorobenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-difluorobenzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials might include 4-(dimethylamino)benzaldehyde, indoline, and 2,4-difluorobenzenesulfonyl chloride. The synthetic route could involve:
Condensation Reaction: Combining 4-(dimethylamino)benzaldehyde with indoline under acidic or basic conditions to form an intermediate.
Sulfonylation: Reacting the intermediate with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, especially at the positions ortho or para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent. The presence of the indoline and sulfonamide groups suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-difluorobenzene-1-sulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The indoline and sulfonamide groups could play a role in binding to these targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-benzenesulfonamide: Similar structure but lacks the fluorine atoms.
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,4-dichlorobenzenesulfonamide: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
The presence of the fluorine atoms in N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-difluorobenzene-1-sulfonamide can significantly alter its chemical properties, such as its reactivity and binding affinity to biological targets. Fluorine atoms can increase the compound’s stability and lipophilicity, potentially enhancing its biological activity.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3O2S/c1-28(2)20-10-7-18(8-11-20)23(29-14-13-17-5-3-4-6-22(17)29)16-27-32(30,31)24-12-9-19(25)15-21(24)26/h3-12,15,23,27H,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVMKZBGNQJOFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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